molecular formula C5H10O5 B117926 D-Arabinose-1-13C CAS No. 70849-23-9

D-Arabinose-1-13C

Cat. No.: B117926
CAS No.: 70849-23-9
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-PVQXRQKHSA-N
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Description

D-Arabinose-1-13C: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of D-arabinose. This compound is primarily used in biochemical research, particularly in studies involving metabolic pathways, enzyme kinetics, and carbohydrate metabolism .

Biochemical Analysis

Biochemical Properties

It is known that D-Arabinose, a similar compound, plays a role in various biochemical reactions . It is involved in non-canonical D-xylose and L-arabinose metabolism via D-arabitol in certain yeast species .

Cellular Effects

D-Arabinose, a compound closely related to D-Arabinose-1-13C, has been shown to induce cell cycle arrest by promoting autophagy via the p38 MAPK signaling pathway in breast cancer cells . This suggests that this compound might have similar effects on cellular processes.

Molecular Mechanism

D-Arabinose has been shown to trigger cell cycle arrest by inducing autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on D-Arabinose have shown that it can significantly inhibit the growth of breast cancer cells in vivo .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not documented, studies on D-Arabinose have shown that it can significantly inhibit the growth of breast cancer cells in mice when administered daily .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as D-Arabinose. D-Arabinose is known to be involved in non-canonical D-xylose and L-arabinose metabolism via D-arabitol in certain yeast species .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Arabinose-1-13C can be synthesized from D-ribose-1-13C through a series of chemical reactions. The synthetic route typically involves the oxidation of D-ribose-1-13C to D-ribonolactone-1-13C, followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled precursors and specialized chemical processes to ensure high isotopic purity. The process is carefully controlled to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: D-Arabinose-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different chemical environments .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-Arabinose-1-13C is used in studies involving carbohydrate chemistry, particularly in understanding the structure and reactivity of sugars. It is also used in the synthesis of other isotopically labeled compounds .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. It helps in tracing the metabolic fate of sugars in various biological systems .

Medicine: this compound is used in medical research to study the metabolism of sugars in the human body. It is also used in the development of diagnostic tools and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of isotopically labeled compounds for various applications, including pharmaceuticals and agrochemicals .

Mechanism of Action

D-Arabinose-1-13C exerts its effects by participating in metabolic pathways and interacting with specific enzymes. The carbon-13 isotope allows researchers to trace the compound’s metabolic fate and study its interactions at the molecular level. The compound’s mechanism of action involves its incorporation into metabolic pathways, where it undergoes various enzymatic reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific labeling at the first carbon position, which allows for precise tracing in metabolic studies. Its unique stereochemistry also makes it valuable for studying specific metabolic pathways and enzyme interactions .

Properties

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-PVQXRQKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486793
Record name D-(1-~13~C)Arabinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70849-23-9
Record name D-(1-~13~C)Arabinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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